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Compound of Interest

Compound Name: C.I. Acid violet 80

Cat. No.: B1172404 Get Quote

A Focus on the General Principles and a Representative Protocol

Disclaimer: Extensive research did not yield any specific information, protocols, or publications

detailing the use of C.I. Acid Violet 80 (CAS Number: 12235-17-5) as a counterstain in

histological applications. The following application notes and protocols are therefore based on

the general principles of using acid dyes as counterstains in histology and provide a

representative protocol that can be adapted for various acid dyes. It is crucial to optimize the

staining parameters for any specific acid dye and tissue type.

Introduction to Acid Dyes as Counterstains
In histology, counterstaining provides a contrasting color to the primary stain, allowing for the

clear visualization of different cellular structures. Acid dyes are anionic, meaning they carry a

negative charge. In tissue sections, they are attracted to and bind with cationic (basic)

components, which have a positive charge. These basic components are predominantly

proteins found in the cytoplasm, muscle, and connective tissue. This interaction makes acid

dyes excellent candidates for cytoplasmic counterstains, often used in conjunction with a

nuclear stain like hematoxylin.

Key Principles of Acid Dye Staining:

Electrostatic Interaction: The primary mechanism of staining is the electrostatic attraction

between the negatively charged dye molecules and the positively charged tissue

components (e.g., amino groups of proteins).
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pH Dependence: The staining intensity of acid dyes is pH-dependent. An acidic pH enhances

staining by increasing the number of positively charged groups in the tissue proteins.

Differentiation: The process of removing excess stain to achieve the desired intensity and

contrast is known as differentiation. This is typically done using a weak acid or alcohol

solution.

General Application of Acid Dyes in Histology
Acid dyes are widely employed in various histological staining techniques to provide contrast to

nuclear stains or other specific cytological or histochemical stains.

Common Applications:

Routine Histology: Used as a counterstain to hematoxylin in the classic Hematoxylin and

Eosin (H&E) stain, where eosin (an acid dye) stains the cytoplasm and extracellular matrix

pink/red.

Trichrome Stains: Utilized in methods like Masson's trichrome to differentiate muscle,

collagen, and cytoplasm.

Special Stains: Can be used as a background stain in immunohistochemistry (IHC) or in

conjunction with other special stains to highlight specific structures.

Quantitative Data Summary
As no specific data for C.I. Acid Violet 80 was found, the following table provides a general

comparison of commonly used acid dyes as counterstains. The staining properties can vary

based on the specific protocol and tissue type.
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Dye Name C.I. Number Typical Color
Staining Time
(approx.)

Key
Characteristic
s

Eosin Y 45380 Pink to Red
30 seconds - 2

minutes

Most common

counterstain;

provides

excellent

cytoplasmic

detail.

Acid Fuchsin 42685 Red 1 - 5 minutes

A key component

of Van Gieson

and Masson's

trichrome stains.

Light Green SF

Yellowish
42095 Green 1 - 5 minutes

Often used in

trichrome stains

for collagen;

provides good

contrast.

Aniline Blue 42780 Blue 5 - 15 minutes

Used in Mallory's

trichrome stain

for connective

tissue.

Experimental Protocols
The following is a generalized protocol for using an acid dye as a counterstain for formalin-

fixed, paraffin-embedded tissue sections. This is a template and must be optimized for the

specific acid dye and tissue being used.

Materials
Deparaffinized and rehydrated formalin-fixed, paraffin-embedded tissue sections on slides

Nuclear stain (e.g., Harris' Hematoxylin)
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Differentiating solution (e.g., 0.5-1% Acid Alcohol)

Bluing agent (e.g., Scott's Tap Water Substitute or dilute lithium carbonate)

Acid dye counterstain solution (e.g., 0.5-1% aqueous or alcoholic solution of the chosen acid

dye)

Dehydrating agents (graded alcohols: 70%, 95%, 100%)

Clearing agent (e.g., Xylene or a xylene substitute)

Mounting medium and coverslips

Protocol for Hematoxylin and Acid Dye Counterstaining
Deparaffinization and Rehydration:

Immerse slides in Xylene (or substitute) - 2 changes of 5 minutes each.

Transfer to 100% Alcohol - 2 changes of 3 minutes each.

Transfer to 95% Alcohol - 2 changes of 3 minutes each.

Transfer to 70% Alcohol - 3 minutes.

Rinse in running tap water.

Nuclear Staining:

Stain in Harris' Hematoxylin for 5-15 minutes.

Wash in running tap water for 1-5 minutes.

Differentiate in 1% Acid Alcohol for a few seconds (dip until cytoplasm is pale pink).

Wash in running tap water.

Bluing:
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Immerse in Scott's Tap Water Substitute or other bluing agent for 1-2 minutes until nuclei

turn blue.

Wash in running tap water for 5 minutes.

Acid Dye Counterstaining:

Immerse slides in the chosen acid dye solution for 1-5 minutes (time is dependent on the

dye and desired intensity).

Wash briefly in distilled water to remove excess stain.

Dehydration, Clearing, and Mounting:

Dehydrate through graded alcohols: 95% Alcohol (2 changes of 1 minute each), 100%

Alcohol (2 changes of 2 minutes each).

Clear in Xylene (or substitute) - 2 changes of 5 minutes each.

Mount with a permanent mounting medium.

Visualizations
The following diagrams illustrate the general workflow and principles of histological staining.

Tissue Preparation Staining Final Steps

Fixation Dehydration & Paraffin Embedding Microtomy (Sectioning) Deparaffinization Rehydration Nuclear Staining
(e.g., Hematoxylin) Differentiation Bluing Acid Dye Counterstain Dehydration Clearing Mounting

Click to download full resolution via product page

Caption: General workflow for histological staining of paraffin-embedded tissues.
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Tissue Components

Dyes

Nucleus (Acidic, - charge)
(e.g., DNA, RNA)

Cytoplasm (Basic, + charge)
(e.g., Proteins)

Hematoxylin (Basic, + charge)

Binds to

Acid Dye (Anionic, - charge)

Binds to

Click to download full resolution via product page

Caption: Principle of electrostatic interaction between dyes and tissue components.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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